molecular formula C13H15F6N3O3S2 B575402 N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide CAS No. 175202-22-9

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide

Cat. No.: B575402
CAS No.: 175202-22-9
M. Wt: 439.391
InChI Key: SXEIAYCCOIRYQN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is a chemical compound with the molecular formula C13H15F6N3O3S2 and a molecular weight of 439.39 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a benzene ring, a sulphonyl group, and a methionyl hydrazide moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzenesulphonyl chloride, which is then reacted with L-methionine to form the corresponding sulphonyl-L-methionine derivative. This intermediate is subsequently treated with hydrazine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is unique due to its combination of trifluoromethyl groups, sulphonyl group, and methionyl hydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEIAYCCOIRYQN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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